The compound is listed under various databases, including the National Institute of Standards and Technology (NIST) and ChemicalBook, with different CAS registry numbers such as 21172-41-8 and 166947-09-7. Its structure features a phenyl ring substituted with a trifluoromethyl group at the para position relative to the aldehyde group, making it part of a broader class of trifluoromethylated compounds that are of interest in medicinal chemistry and organic synthesis .
The synthesis of 2-[4-(Trifluoromethyl)phenyl]propanal can be achieved through several methods. One common approach involves the oxidation of 2-[4-(trifluoromethyl)phenyl]propan-2-ol using reagents such as DMSO (dimethyl sulfoxide) in the presence of phosphorus pentoxide (P2O5).
As an aldehyde, 2-[4-(Trifluoromethyl)phenyl]propanal participates in various chemical reactions typical for aldehydes:
The reactions typically require specific conditions such as temperature control and pH adjustments depending on the desired product.
The mechanism by which 2-[4-(Trifluoromethyl)phenyl]propanal exerts its effects in biological systems involves its reactivity as an electrophile due to the carbonyl group:
This mechanism is crucial in organic synthesis where this compound may serve as an intermediate for more complex molecules.
Due to its unique structure and properties, 2-[4-(Trifluoromethyl)phenyl]propanal has several applications:
This compound exemplifies how modifications at a molecular level can lead to significant changes in chemical behavior and potential applications across various fields of science and industry .
The strategic incorporation of trifluoromethyl (CF₃) groups into aromatic aldehydes represents a cornerstone of modern medicinal chemistry, driven by the unique physicochemical properties imparted by fluorine atoms. Among these compounds, 2-[4-(trifluoromethyl)phenyl]propanal (CAS 103108-04-9) exemplifies a structurally versatile building block with significant synthetic utility. Its molecular structure features an aldehyde functional group adjacent to a chiral center and a para-trifluoromethyl-substituted benzene ring, enabling diverse transformations for drug discovery [3] [5]. This compound's relevance stems from the trifluoromethyl group's ability to enhance metabolic stability, membrane permeability, and target binding affinity—attributes critical for optimizing pharmacokinetic profiles in bioactive molecules [1] [7].
The trifluoromethyl group functions as a multifunctional bioisostere, mimicking steric and electronic properties of bulkier hydrophobic groups (e.g., tert-butyl or isopropyl) while introducing distinct advantages. Key physicochemical contributions include:
Table 1: Physicochemical Properties of 2-[4-(Trifluoromethyl)phenyl]propanal
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₀H₉F₃O | Canonical SMILES: CC(C=O)c1ccc(C(F)(F)F)cc1 [3] [5] |
Molecular Weight | 202.18 g/mol | - |
logP | 2.87 | Calculated partition coefficient [5] |
Fsp³ | 0.3 | Fraction of sp³ carbons [5] |
Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | - |
These properties underpin the trifluoromethyl group’s role in drug design, notably in amide bond mimics. The α-CF₃ amine moiety—accessible via reductive amination of aldehydes like 2-[4-(trifluoromethyl)phenyl]propanal—adopts bond angles (F₃C–C–N ≈ 120°) and dipoles that emulate the planar conformation of amides. This mimicry yields protease-resistant peptidomimetics, exemplified by hepatitis C virus inhibitors where stereochemistry at the α-CF₃ center dictates >30-fold potency differences [7].
The spatial orientation of the trifluoromethyl group relative to the propanal side chain critically influences molecular conformation, intermolecular interactions, and bioactivity. Comparative analyses of ortho-, meta-, and para-substituted isomers reveal distinct behaviors:
Table 2: Impact of Trifluoromethyl Position on Isomer Properties
Isomer Type | Key Characteristics | Functional Consequences |
---|---|---|
Para-substituted | Linear backbone; symmetric electron distribution | Enhanced crystallinity; predictable dipole alignment with biological targets |
Ortho-substituted | Steric hindrance near chiral center; distorted dipole | Increased racemization risk during peptide coupling; altered target binding kinetics |
Meta-substituted | Asymmetric electron withdrawal; bent conformation | Improved solubility; distinct NMR chemical shifts (¹⁹F) |
Synthetic access to these isomers faces distinct challenges:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: